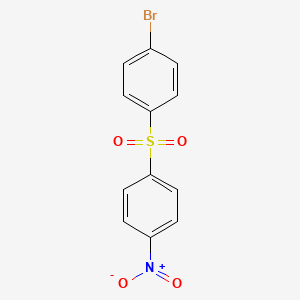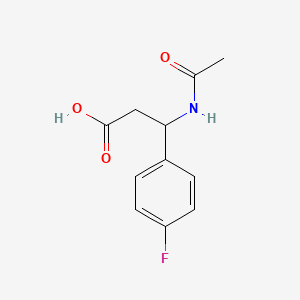![molecular formula C14H21NO3 B1274555 3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid CAS No. 435345-30-5](/img/structure/B1274555.png)
3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives of 3-amino-3-phenylpropanoic acid and related compounds has been explored in various studies. For instance, the synthesis of N,N-disubstituted β-amino acids with thiazole and aromatic substituents was achieved using the Hantzsch method, starting from N-phenyl-N-thiocarbamoyl-β-alanine, leading to compounds with antimicrobial activity and growth-promoting effects on rapeseed . Analogously, a series of 3-(2-aminocarbonylphenyl)propanoic acid analogs were synthesized for their EP3 antagonist activity, with some showing efficacy against PGE(2)-induced uterine contraction in rats . Optically active analogs of these compounds were also synthesized, with a focus on metabolic stability and biological evaluation, highlighting the importance of rational drug design . Additionally, the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives was described, utilizing strategies such as the use of O-(mesitylsulfonyl)hydroxylamine and iminoiodane reagents .
Molecular Structure Analysis
The molecular structure of unnatural amino acids like 3-amino-3-(4-fluorophenyl)propionic acid has been studied using DFT and zwitterion models, aided by IR and Raman spectroscopy. These studies have revealed intra- and intermolecular hydrogen bonds, with the zwitterionic dimer structure being particularly stable. Electronic properties computed from NBO, AIM, and NCI methods have characterized the hydrogen bonds as medium strong .
Chemical Reactions Analysis
The chemical reactivity of 3-amino-3-phenylpropanoic acid derivatives has been explored in various contexts. For example, the synthesis of 4-(3-amino-2-carboxy phenyl) butanoic acid involved nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions, indicating a multi-step process suitable for industrial-scale production . Similarly, the synthesis of 3,4-disubstituted aminobutyric acids involved hydrolysis of oxopyrrolidinecarboxylic acids, leading to the preparation of targeted γ-aminobutyric acid hydrochlorides .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often determined by their functional groups and molecular structure. For instance, the crystal structure analysis of methyl 2-hydroxyimino-3-phenyl-propionate, a precursor of α-amino acids, revealed intermolecular hydrogen bonds, which can influence the compound's solubility and stability . The synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, involved diastereoselective cyanohydrin formation, which is indicative of the compound's chiral nature and potential for specific biological interactions .
Wissenschaftliche Forschungsanwendungen
-
Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives
- Application : These derivatives are used as SHP1 activators. SHP1 is a protein tyrosine phosphatase that negatively regulates several signaling pathways responsible for pathological cell processes in cancers .
- Method : The study reported a series of 3-amino-4,4-dimethyl lithocholic acid derivatives as SHP1 activators .
- Results : The most potent compounds showed low micromolar activating effects (EC 50: 1.54–2.10 μM) for SHP1, with 7.63–8.79-fold maximum activation and significant selectivity over the closest homologue SHP2 (>32-fold). These compounds showed potent anti-tumor effects with IC 50 values of 1.65–5.51 μM against leukemia and lung cancer cells .
-
Biological Potential of Indole Derivatives
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Method : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Biosynthesis of 3-Aminopropionic Acid from Fumaric Acid
- Application : 3-Aminopropionic acid (3-APA) has wide applications in food, cosmetics, pharmaceuticals, chemical, and polymer industries .
- Method : This study aimed to develop an eco-friendly whole-cell biocatalytic process for the bio-production of 3-APA from fumaric acid (FA) using Bacillus megaterium .
- Results : The study does not provide specific results or outcomes .
- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Antimicrobial Candidates
- Application : These derivatives are synthesized as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .
- Method : The study reports the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions .
- Results : The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . Hydrazones containing heterocyclic substituents showed the most potent and broad-spectrum antimicrobial activity .
- One-Pot Biosynthesis of 3-Aminopropionic Acid from Fumaric Acid Using Recombinant Bacillus megaterium
- Application : 3-Aminopropionic acid (3-APA) has wide applications in food, cosmetics, pharmaceuticals, chemical, and polymer industries . This study aimed to develop an eco-friendly whole-cell biocatalytic process for the bio-production of 3-APA from fumaric acid (FA) using Bacillus megaterium .
- Method : A dual-enzyme cascade route with aspartate-1-decarboxylases (ADC) from Bacillus subtilis and native aspartate ammonia-lyase (AspA) was developed . Divergent catalytic efficiencies between these two enzymes led to an imbalance between both enzyme reactions . In order to coordinate AspA and ADC expression levels, gene mining, optimization, and duplication strategies were employed . Additionally, culture cultivation conditions and biocatalysis process parameters were optimized .
- Results : A maximum 3-APA titer was obtained (11.68±0.26 g/L) with a yield of 0.78 g/g under the following optimal conditions: 45 °C, pH 6.0, and 15 g/L FA . This study established a biocatalysis process for the production of 3-APA from FA using the whole cells of the recombinant B. megaterium .
Eigenschaften
IUPAC Name |
3-amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-10(2)7-8-18-12-5-3-11(4-6-12)13(15)9-14(16)17/h3-6,10,13H,7-9,15H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOKEQAYQSYQPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389840 |
Source


|
| Record name | 3-amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid | |
CAS RN |
435345-30-5 |
Source


|
| Record name | 3-amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)



![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)

